molecular formula C7H8N2O3 B580694 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid CAS No. 1219694-53-7

6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid

カタログ番号 B580694
CAS番号: 1219694-53-7
分子量: 168.152
InChIキー: UDHQXLDAEVRNIZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid” is a chemical compound with the molecular formula C7H8N2O3 . It has a molecular weight of 168.15 .


Synthesis Analysis

Synthetic access to 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazines has been achieved in 3–4 steps from commercially available pyrazoles . The synthesis involves the reaction of 2,2-dichlorovinylacetophenones with 2-hydroxyethylhydrazine .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[5,1-c][1,4]oxazine ring, which is a fused heterocyclic scaffold bearing multiple substitution patterns .


Chemical Reactions Analysis

The compound can undergo cyclization to afford 2-aryl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazines upon treatment with sodium hydride . This reaction can be achieved in near quantitative yields by a one-pot preparative process involving the reaction of 2,2-dichlorovinylacetophenones with 2-hydroxyethylhydrazine followed by the addition of sodium hydroxide .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature .

科学的研究の応用

Expeditious Synthesis and Structural Analysis

A study detailed the synthesis of a series of 2,6-diphenyl-4H-pyrazolo[5,1-c][1,4]oxazin-4-ones through a lactonization process of 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylic acids. The process utilized Ac2O at reflux temperature, resulting in products characterized by various spectroscopic methods and confirmed through X-ray crystal analysis for a crystallizable compound (Zheng, Zhao, & Liu, 2012).

Regiocontrolled Synthesis for Heterocyclic Scaffolds

Another research effort provided synthetic access to 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazines via a multi-step process starting from commercially available pyrazoles. Optimization led to regiocontrolled construction of pyrazole-5-aldehydes, yielding heterocyclic scaffolds with diverse substitution patterns. Intermediate pyrazole lactols were highlighted as versatile synthetic building blocks (Lindsay-Scott & Rivlin-Derrick, 2019).

Synthesis of Pyrazolo[3,4-d][1,3]oxazine Derivatives

A study presented an efficient three-step synthesis method for 6,7-dihydro-1H,4H-pyrazolo[3,4-d][1,3]oxazine derivatives. This synthesis involved treating pyrazolamines with aqueous formaldehyde and acetic acid, proceeding through an intramolecular etherification process (Abonía et al., 2010).

Crystallographic Insights into Pyrazolo[3,4-d][1,3]oxazine

Research on 7-benzyl-3-tert-butyl-1-phenylpyrazolo[3,4-d][1,3]oxazine derivatives revealed various intermolecular hydrogen bonding patterns, contributing to the understanding of molecular structures and potential for designing targeted molecular interactions (Castillo et al., 2009).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

将来の方向性

The synthesis and properties of pyrazolo[1,4]oxazines remain narrowly investigated despite their therapeutic potential . Future research could focus on exploring the biological activities of these compounds and developing more efficient synthetic methods.

作用機序

生化学分析

Biochemical Properties

6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death . The interaction between this compound and RIPK1 involves binding to the allosteric pocket of the enzyme, thereby inhibiting its activity . This inhibition can lead to the suppression of necroptosis-related inflammatory responses, making the compound a potential therapeutic agent for inflammatory diseases and neurodegenerative disorders.

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been extensively studied. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of RIPK1 by this compound can lead to reduced inflammation and cell death in both human and mouse cellular assays . Additionally, this compound has been shown to affect the expression of genes involved in inflammatory responses, further highlighting its potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the allosteric pocket of RIPK1, inhibiting its kinase activity and preventing the phosphorylation of downstream targets involved in necroptosis . This inhibition disrupts the necroptotic signaling pathway, thereby reducing cell death and inflammation. Additionally, molecular docking studies have shown that this compound can effectively bind to other biomolecules, further elucidating its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as being sealed in a dry environment at temperatures between 2-8°C . Prolonged exposure to adverse conditions may lead to degradation, affecting its efficacy in biochemical assays.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of the compound can effectively inhibit necroptosis and reduce inflammation without causing significant adverse effects . Higher doses may lead to toxicity and adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. The threshold effects observed in these studies indicate that careful dosage optimization is necessary to maximize the compound’s therapeutic potential while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s interaction with RIPK1 and other biomolecules can affect metabolic flux and metabolite levels, further elucidating its role in cellular metabolism . Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic applications and minimizing potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential factors that influence its efficacy and safety. The compound is transported across cell membranes and distributed within various cellular compartments, where it interacts with specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, further influencing its biochemical properties and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects on cellular processes . Targeting signals and post-translational modifications may influence the localization of the compound, further elucidating its mechanism of action and potential therapeutic applications.

特性

IUPAC Name

6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c10-7(11)6-3-5-4-12-2-1-9(5)8-6/h3H,1-2,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHQXLDAEVRNIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=CC(=NN21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677817
Record name 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1219694-53-7
Record name 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H,6H,7H-pyrazolo[3,2-c][1,4]oxazine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。